[4-(4-NITROPHENYL)PIPERAZINO][2-(2-THIENYL)-4-QUINOLYL]METHANONE
Overview
Description
[4-(4-NITROPHENYL)PIPERAZINO][2-(2-THIENYL)-4-QUINOLYL]METHANONE is a useful research compound. Its molecular formula is C24H20N4O3S and its molecular weight is 444.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-(2-thienyl)quinoline is 444.12561169 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimalarial Activity
Thieno[3,2-c]quinoline derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their antimalarial activity. Notably, pyronaridine derivatives showed significant in vitro growth inhibition of the malaria parasite Plasmodium falciparum, highlighting their potential as antimalarial agents. Additionally, some derivatives displayed in vivo activity in Plasmodium vinckei infected mice, suggesting their utility in treating malaria (Görlitzer et al., 2006).
Antimicrobial and Antifungal Activity
Research into novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinoline-3-carbaldehyde derivatives has shown potential antimicrobial activity. These compounds were synthesized and characterized, and their structures were elucidated by single crystal X-ray diffraction studies. Molecular docking studies indicated that these compounds could be effective against bacterial and fungal infections, demonstrating their significance in developing new antimicrobial agents (Desai et al., 2017).
Chemical Synthesis and Reactivity
Nitroepoxides, related to the compound of interest, serve as versatile precursors to various heterocycles, including quinoxalines and pyrazines. These compounds are valuable for their efficiency and minimal waste production in chemical syntheses, pointing to their importance in organic chemistry and pharmaceutical development (Vidal-Albalat et al., 2014).
Electrochemical and Photophysical Properties
The synthesis and study of new derivatives have also extended to applications in electrochromic materials and fluorescent probes for DNA detection. For example, novel aminated benzimidazo[1,2-a]quinolines with piperidine, pyrrolidine, and piperazine nuclei have been synthesized and shown potential as DNA-specific fluorescent probes, indicating their use in bioanalytical chemistry and molecular diagnostics (Perin et al., 2011).
Properties
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(2-thiophen-2-ylquinolin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c29-24(27-13-11-26(12-14-27)17-7-9-18(10-8-17)28(30)31)20-16-22(23-6-3-15-32-23)25-21-5-2-1-4-19(20)21/h1-10,15-16H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIYVLQTPFZHIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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